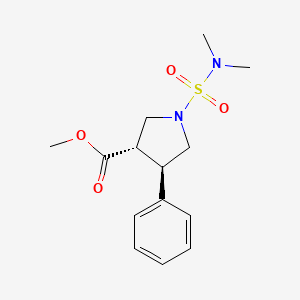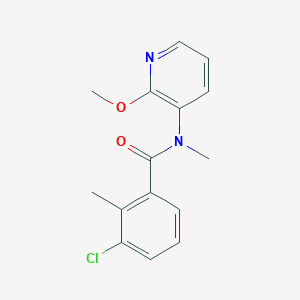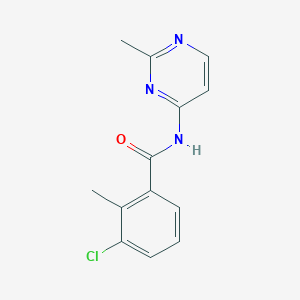![molecular formula C13H16F3N3O2S B6625213 N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide](/img/structure/B6625213.png)
N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of oncology research. This compound has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent for the treatment of various types of cancer.
Mécanisme D'action
N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the development and survival of B cells. By inhibiting BTK, N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide disrupts the signaling pathways that promote the growth and survival of cancer cells. This leads to the induction of apoptosis (programmed cell death) and the inhibition of tumor growth.
Biochemical and Physiological Effects:
N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide has been shown to have a significant impact on the biochemical and physiological processes involved in cancer cell growth and survival. In preclinical studies, N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce the number of cancer cells in circulation. N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide has also been shown to have a favorable safety profile, with minimal toxicity observed in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide is its potent anti-tumor activity, which has been demonstrated in preclinical studies. N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide has also been shown to have a favorable safety profile, with minimal toxicity observed in preclinical studies. However, one of the limitations of N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide is its selectivity for BTK, which may limit its efficacy in certain types of cancer.
Orientations Futures
There are several future directions for the research and development of N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide. One potential direction is the exploration of N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide in combination with other therapeutic agents, such as immune checkpoint inhibitors or other kinase inhibitors. Another potential direction is the investigation of N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide in clinical trials for the treatment of various types of cancer. Additionally, further studies may be needed to elucidate the precise mechanisms of action of N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide and to identify potential biomarkers of response to this compound.
Méthodes De Synthèse
N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The synthesis method for N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide involves the use of 2,2,2-trifluoroethanol, pyridine-4-carboxaldehyde, and thiomorpholine-4-carboxylic acid as starting materials. The reaction proceeds through a series of steps, including protection, deprotection, and coupling reactions, to yield the final product.
Applications De Recherche Scientifique
N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide has shown potent anti-tumor activity, both as a single agent and in combination with other therapeutic agents. N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide has also been shown to have a favorable safety profile, with minimal toxicity observed in preclinical studies.
Propriétés
IUPAC Name |
N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O2S/c14-13(15,16)9-21-11-8-17-2-1-10(11)7-18-12(20)19-3-5-22-6-4-19/h1-2,8H,3-7,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUFVEPVPLDIMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)NCC2=C(C=NC=C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Methylthiophen-3-yl)methyl]-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea](/img/structure/B6625139.png)
![2-[4-[But-2-ynyl(prop-2-ynyl)sulfamoyl]-2-fluorophenoxy]acetic acid](/img/structure/B6625146.png)
![4-[4-[Cyclobutyl(methyl)sulfamoyl]-2-fluorophenoxy]butanoic acid](/img/structure/B6625147.png)



![4-cyclopropyl-N-[4-(2,2-dimethylpropyl)-1,3-thiazol-2-yl]-2-methylpyrimidine-5-carboxamide](/img/structure/B6625169.png)
![N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide](/img/structure/B6625175.png)
![3-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1H-pyrazol-5-amine](/img/structure/B6625197.png)
![N-[[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]methyl]furan-3-carboxamide](/img/structure/B6625216.png)
![Methyl 2-[(3-chloro-2-methylbenzoyl)-(6-methylpyridin-2-yl)amino]acetate](/img/structure/B6625218.png)


